2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine and pyridine derivatives are found in a wide variety of pharmaceuticals and natural products . They are known to interact with various biological targets, including receptor tyrosine kinases .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, if the compound targets receptor tyrosine kinases, it might inhibit these enzymes, thereby affecting signal transduction pathways within cells .
Biochemical Pathways
Piperidine and pyridine derivatives can affect various biochemical pathways depending on their specific targets. For instance, if they inhibit receptor tyrosine kinases, they could affect pathways involved in cell growth and proliferation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperidine and pyridine derivatives, for instance, are generally well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Inhibitors of receptor tyrosine kinases, for example, can prevent cell growth and proliferation, potentially leading to the death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the activity of a compound can be affected by the pH of its environment, as this can influence the compound’s ionization state and, therefore, its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. The interaction between this compound and cholinesterase enzymes results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . This interaction is significant in the context of neurological disorders where cholinesterase inhibitors are used as therapeutic agents.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been found to enhance the signaling pathways associated with acetylcholine, leading to improved synaptic transmission and cognitive function . Additionally, it has been observed to upregulate the expression of genes involved in neuroprotection and cellular repair mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which enhances cholinergic signaling in the nervous system. Furthermore, this compound has been found to modulate the activity of other enzymes and receptors involved in neurotransmission, contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in sustained enhancement of cholinergic signaling and neuroprotective effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and neuroprotection without causing significant adverse effects . At higher doses, it may lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage result in adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into different metabolites . These metabolites may have distinct biological activities and contribute to the overall pharmacological effects of the compound. The metabolic pathways of this compound also involve interactions with cofactors and other enzymes that modulate its metabolism and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, including the brain, where it exerts its pharmacological effects. The distribution of this compound is influenced by factors such as blood-brain barrier permeability and tissue-specific binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and the nucleus . The compound may undergo post-translational modifications that direct it to specific organelles, where it interacts with target biomolecules. The subcellular localization of this compound is essential for its role in modulating cellular processes and signaling pathways.
Properties
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-10-11-6-3-4-9-16(11)13-12(14)7-5-8-15-13/h5,7-8,11H,2-4,6,9-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETALFSSBXRFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.